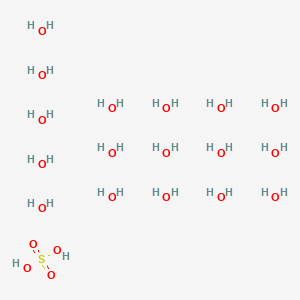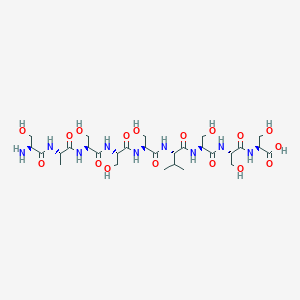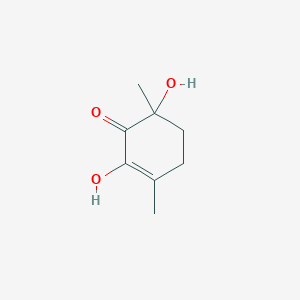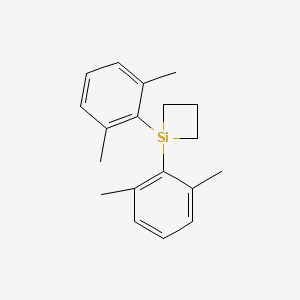
Sulfuric acid;heptadecahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfuric acid;heptadecahydrate is a chemical compound that consists of sulfuric acid and seventeen molecules of water. It is a highly hydrated form of sulfuric acid, which is a strong mineral acid with the molecular formula H₂SO₄. Sulfuric acid is known for its corrosive properties and is widely used in various industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Sulfuric acid;heptadecahydrate can be synthesized by carefully controlling the hydration process of sulfuric acid. The process involves the gradual addition of water to concentrated sulfuric acid under controlled conditions to prevent excessive heat generation and splattering. The reaction is highly exothermic, and the temperature must be carefully monitored.
Industrial Production Methods
The industrial production of sulfuric acid typically involves the Contact Process, which includes the following steps:
Burning Sulfur or Sulfide Compounds: Sulfur or sulfide compounds are burned in the presence of air to produce sulfur dioxide (SO₂).
Conversion to Sulfur Trioxide: Sulfur dioxide is then oxidized to sulfur trioxide (SO₃) using a vanadium pentoxide (V₂O₅) catalyst at high temperatures.
Formation of Sulfuric Acid: Sulfur trioxide is absorbed in concentrated sulfuric acid to form oleum (H₂S₂O₇), which is then diluted with water to produce sulfuric acid
Chemical Reactions Analysis
Types of Reactions
Sulfuric acid;heptadecahydrate undergoes various chemical reactions, including:
Oxidation: Sulfuric acid acts as a strong oxidizing agent, especially at high concentrations.
Dehydration: It is a powerful dehydrating agent, removing water from organic compounds.
Substitution: It can react with salts to form sulfates and release hydrogen chloride gas.
Common Reagents and Conditions
Oxidation: Reacts with metals like copper and zinc, producing metal sulfates and hydrogen gas.
Dehydration: Reacts with carbohydrates, charring them and producing carbon.
Substitution: Reacts with sodium chloride to produce sodium bisulfate and hydrogen chloride gas
Major Products
Metal Sulfates: Formed from the reaction with metals.
Carbon: Produced from the dehydration of organic compounds.
Hydrogen Chloride Gas: Released during substitution reactions with salts.
Scientific Research Applications
Sulfuric acid;heptadecahydrate has numerous applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions, including esterification and nitration.
Biology: Utilized in the preparation of biological samples for electron microscopy.
Medicine: Employed in the synthesis of pharmaceuticals and in the analysis of biological fluids.
Industry: Used in the production of fertilizers, explosives, and in petroleum refining
Mechanism of Action
The mechanism of action of sulfuric acid;heptadecahydrate involves its strong acidic and dehydrating properties. It can protonate molecules, facilitating various chemical reactions. In biological systems, it can denature proteins and disrupt cellular structures due to its strong acidity.
Comparison with Similar Compounds
Sulfuric acid;heptadecahydrate can be compared with other hydrated forms of sulfuric acid and similar strong acids:
Sulfuric Acid (H₂SO₄): The anhydrous form, which is less hydrated and more concentrated.
Sulfurous Acid (H₂SO₃): A related compound with sulfur in a lower oxidation state.
Nitric Acid (HNO₃): Another strong mineral acid with different oxidizing properties.
Hydrochloric Acid (HCl): A strong acid commonly used in laboratories and industry .
This compound is unique due to its high level of hydration, which affects its physical properties and reactivity compared to less hydrated forms of sulfuric acid.
Properties
CAS No. |
642486-08-6 |
|---|---|
Molecular Formula |
H36O21S |
Molecular Weight |
404.34 g/mol |
IUPAC Name |
sulfuric acid;heptadecahydrate |
InChI |
InChI=1S/H2O4S.17H2O/c1-5(2,3)4;;;;;;;;;;;;;;;;;/h(H2,1,2,3,4);17*1H2 |
InChI Key |
WVHYLJRYZKVYFP-UHFFFAOYSA-N |
Canonical SMILES |
O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-Acetylphenyl)-4-[4-(methanesulfonyl)phenyl]furan-2(5H)-one](/img/structure/B12599713.png)
![4-amino-5-cyano-6-ethoxy-N-[(2-sulfamoylphenyl)methyl]pyridine-2-carboxamide](/img/structure/B12599725.png)
![7-Phenyl-7H-benzo[c]carbazole](/img/structure/B12599735.png)
![N-[3-(Cyclopropylamino)phenyl]acetamide](/img/structure/B12599738.png)
![4-Piperidinecarboxylic acid, 1-[3,5-bis(trifluoromethyl)phenyl]-](/img/structure/B12599740.png)
![1H-Pyrrolo[2,3-b]pyridine, 3-iodo-1-[(4-methylphenyl)sulfonyl]-5-phenyl-](/img/structure/B12599745.png)

![5-Methoxy-2-methyl-6-[(naphthalen-2-yl)sulfanyl]-1,3-benzothiazole-4,7-dione](/img/structure/B12599773.png)
![N~1~-(6-Chloro-3-methyl[1,2]oxazolo[4,5-c]pyridin-4-yl)propane-1,3-diamine](/img/structure/B12599777.png)
![Acetamide,N-(2-methoxyethyl)-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12599785.png)
![4-Bromo-2-iodo-6-[(4-iodoanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12599787.png)



